4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol
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Overview
Description
4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzothiazole moiety, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol typically involves a multi-step organic synthesis process. One common method includes the condensation of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine in ethanol, followed by the addition of nitro and chloro substituents under controlled conditions . The reaction is usually carried out at room temperature, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Safety protocols are strictly followed to handle the reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol: shares similarities with other benzothiazole derivatives, such as:
Uniqueness
The unique combination of chloro, nitro, and benzothiazole groups in This compound contributes to its distinct chemical and biological properties
Properties
Molecular Formula |
C21H14ClN3O3S |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-chloro-2-[[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C21H14ClN3O3S/c1-12-2-7-19-17(8-12)24-21(29-19)13-3-5-16(6-4-13)23-11-14-9-15(22)10-18(20(14)26)25(27)28/h2-11,26H,1H3 |
InChI Key |
QQIHTTOAMNPPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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